molecular formula C18H20N2O5S B2373069 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide CAS No. 1025821-26-4

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide

Cat. No.: B2373069
CAS No.: 1025821-26-4
M. Wt: 376.43
InChI Key: DNABRTHYQBJEKZ-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has been conducted on various derivatives of thiazolidinone compounds, including those related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4-dimethoxybenzamide, for their potential antimicrobial and antibacterial properties. For instance, derivatives incorporating the thiazole ring have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against strains of fungi. These studies suggest that thiazole derivatives could offer valuable therapeutic interventions for microbial diseases, highlighting the significance of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Synthesis and Biological Activity

Further research into N-substituted derivatives of thiazolidinone has shown promising antibacterial and antifungal activities, suggesting these compounds as prospective antimicrobials. This underscores the potential of thiazolidinone derivatives in the design of new drugs aimed at combating microbial infections (Patel & Dhameliya, 2010). Additionally, the incorporation of fluorine atoms into these compounds has been found to enhance antimicrobial activity, further emphasizing the role of chemical modification in improving therapeutic efficacy (Desai, Rajpara, & Joshi, 2013).

Fluorescent Properties and Synthons

Some derivatives have been explored for their fluorescent properties and potential use as synthons in asymmetric synthesis. These studies contribute to the broader application of such compounds in both biological imaging and synthetic organic chemistry, demonstrating the versatility of thiazolidinone derivatives (Tang & Verkade, 1996).

Mechanism of Action

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-15-7-8-16(17(12-15)25-2)18(21)19-13-5-3-6-14(11-13)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNABRTHYQBJEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.